BenchChemオンラインストアへようこそ!

Lidocaine

Local Anesthesia Intrathecal Administration Cardiotoxicity

Lidocaine is the benchmark amino amide local anesthetic, uniquely balancing rapid onset (~5.2 min), moderate duration (~214 min), and an established safety profile. Unlike bupivacaine (4.1–5.7× higher potency but cardiotoxic), ropivacaine (higher cost), or mepivacaine (limited epinephrine-free options), lidocaine is the preferred agent for routine dental nerve blocks and ambulatory procedures — offering a 2.3× shorter sympathetic blockade. Its well-characterized LogP (2.66) and pKa (7.9) make it the ideal reference standard for SAR studies and preclinical development.

Molecular Formula C14H22N2O
Molecular Weight 234.34 g/mol
CAS No. 91484-71-8
Cat. No. B7769761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLidocaine
CAS91484-71-8
Molecular FormulaC14H22N2O
Molecular Weight234.34 g/mol
Structural Identifiers
SMILESCCN(CC)CC(=O)NC1=C(C=CC=C1C)C
InChIInChI=1S/C14H22N2O/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h7-9H,5-6,10H2,1-4H3,(H,15,17)
InChIKeyNNJVILVZKWQKPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVERY SOL IN ALC;  SOL IN CHLOROFORM;  INSOL IN ETHER;  WHITE CRYSTALLINE POWDER /LIDOCAINE HYDROCHLORIDE/
In water, 410 mg/L at 30 °C
Very soluble in alcohol, chloroform;  freely soluble in ether, benzene. Dissolves in oils
Soluble in alcohol, ether, or chloroform
Very soluble in benzene, ethyl ether, ethanol, and chloroform
5.93e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Lidocaine (CAS 91484-71-8): Procurement-Grade Specifications, Comparator Landscape, and Evidence-Based Positioning


Lidocaine, identified by CAS 91484-71-8, is a small-molecule amino amide local anesthetic and Class Ib antiarrhythmic agent. Chemically defined as 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide, its molecular formula is C₁₄H₂₂N₂O, and it has a molecular weight of 234.34 g/mol [1]. The compound is available in base and hydrochloride salt forms, with the hydrochloride salt (CAS 73-78-9) being the predominant clinical formulation [2]. Lidocaine exerts its pharmacological effects by stabilizing neuronal membranes through voltage-gated sodium channel blockade, thereby inhibiting the initiation and conduction of nerve impulses [3]. This evidence guide provides a quantitative, comparator-driven analysis to support informed procurement decisions for lidocaine in research and industrial applications.

Why Generic Substitution of Lidocaine (CAS 91484-71-8) Fails: Evidence of Non-Interchangeability with In-Class Alternatives


Lidocaine (CAS 91484-71-8) is frequently perceived as interchangeable with other amino amide local anesthetics, yet direct comparative data reveal significant, clinically relevant differences in potency, onset, duration, and safety profiles that preclude simple substitution. Bupivacaine demonstrates 4.1- to 5.7-fold higher potency but carries a substantially greater risk of cardiotoxicity [1][2]. Ropivacaine offers a more favorable safety margin but at increased cost [3]. Mepivacaine exhibits comparable efficacy but lacks epinephrine-free formulations in many markets [4]. Tetracaine, an ester-type local anesthetic, shows inferior analgesic efficacy in certain surgical contexts [5]. Procaine, a legacy ester, is markedly less potent [6]. These data underscore that lidocaine's unique balance of rapid onset, moderate duration, established safety record, and cost-effectiveness cannot be replicated by simple substitution with in-class alternatives. Procurement decisions must be guided by the specific quantitative evidence presented below.

Quantitative Evidence Guide: Lidocaine (CAS 91484-71-8) vs. Comparator Local Anesthetics


Lidocaine vs. Bupivacaine: 4.1-Fold Lower Motor Block Potency but Superior Cardiac Safety Profile

In an intrathecal administration study, bupivacaine exhibited a relative motor blocking potency ratio of 4.1 (95% CI 3.3 to 5.2) compared to lidocaine, indicating that bupivacaine is 4.1 times more potent for motor block [1]. The ED50 for motor block was 13.7 mg for lidocaine and 3.3 mg for bupivacaine. While bupivacaine's greater potency may be advantageous for prolonged surgical anesthesia, it is associated with a significantly higher risk of cardiotoxicity, including ventricular arrhythmias and cardiac arrest, which limits its utility in outpatient or office-based procedures where lidocaine's safety profile is preferred [2].

Local Anesthesia Intrathecal Administration Cardiotoxicity

Lidocaine vs. Ropivacaine: Comparable Analgesic Efficacy but Lower Cost for Dental Anesthesia

A split-mouth clinical study comparing 2% lidocaine with 1:80,000 epinephrine and 0.75% ropivacaine for inferior alveolar nerve block in patients with symptomatic irreversible pulpitis found no statistically significant difference in pain scores during dentin and pulp chamber access (U = 189.00, P = 0.739 and U = 165.5, P = 0.311, respectively) [1]. However, ropivacaine demonstrated a higher success rate (80%) compared to lidocaine (45%). Notably, ropivacaine is epinephrine-free, making it an alternative for patients with contraindications to vasoconstrictors, but its higher cost (approximately 3-5 times that of lidocaine) limits routine use.

Dental Anesthesia Pulpitis Cost-Effectiveness

Lidocaine vs. Mepivacaine: Equivalent Onset and Duration, but Lidocaine Offers Lower Procurement Cost

A double-blind randomized clinical trial in 62 healthy dental students found that 2% lidocaine with 1:100,000 epinephrine and 2% mepivacaine with 1:100,000 epinephrine exhibited similar onset times (5.17 ± 1.96 min vs. 5.52 ± 1.57 min; P = 0.435) and duration of anesthesia (214.25 ± 47.52 min vs. 234.32 ± 39.02 min; P = 0.073) [1]. The success rate within 10 minutes was 78.6% for lidocaine and 91.2% for mepivacaine, though this difference was not statistically significant. Given lidocaine's lower market cost, it represents a more economical choice for routine dental procedures without sacrificing clinical performance.

Dental Anesthesia Inferior Alveolar Nerve Block Cost-Effectiveness

Lidocaine vs. Tetracaine: Superior Analgesic Efficacy in Cataract Surgery

In a single-blinded randomized trial involving 72 patients undergoing phacoemulsification cataract surgery, 2% lidocaine gel provided significantly better pain relief than 0.5% tetracaine eye drops. The median pain score on a numerical rating scale (0-10) was 1 for lidocaine gel compared to 3 for tetracaine drops (P < 0.05) [1]. This difference is clinically meaningful and likely attributable to the prolonged corneal contact time of the gel formulation.

Ophthalmic Anesthesia Cataract Surgery Topical Analgesia

Lidocaine vs. Bupivacaine: Epidural Analgesic Potency Ratio of 1:5.7

A study determining the minimum local analgesic concentration (MLAC) for epidural labor analgesia found that bupivacaine is 5.7 times more potent than lidocaine in weighted concentration and 7 times more potent in molar ratios [1]. The MLAC for lidocaine was 0.37% (95% CI 0.32-0.42%), while the MLAC for bupivacaine was 0.065% (95% CI 0.056-0.074%). This substantial potency difference underscores that lidocaine requires higher concentrations for equivalent analgesia but offers a wider therapeutic window for titration.

Obstetric Anesthesia Epidural Analgesia Potency

Lidocaine vs. Bupivacaine: 2.3-Fold Shorter Duration of Sympathetic Blockade

In a double-blind study of single-dose lumbar epidural blockade, the duration of sympathetic blockade (assessed by skin temperature) was significantly shorter for lidocaine (124 ± 13 minutes) compared to bupivacaine (286 ± 32 minutes) [1]. Mixtures of lidocaine and bupivacaine produced intermediate durations. This 2.3-fold difference in duration is critical for procedure planning: lidocaine is preferred for shorter interventions (e.g., diagnostic blocks, minor surgery), while bupivacaine is reserved for prolonged surgical cases.

Epidural Anesthesia Sympathetic Blockade Duration

Lidocaine (CAS 91484-71-8): Evidence-Supported Research and Industrial Application Scenarios


Dental and Oral Surgery: Routine Inferior Alveolar Nerve Block

Based on direct comparative data showing equivalent onset and duration to mepivacaine but at lower cost, lidocaine (2% with 1:100,000 epinephrine) is the preferred agent for routine inferior alveolar nerve blocks in dental practice [1]. The evidence indicates a mean onset time of approximately 5.2 minutes and a duration of approximately 214 minutes, making it suitable for most restorative and minor surgical procedures.

Ambulatory Surgery and Diagnostic Blocks

The 2.3-fold shorter duration of sympathetic blockade compared to bupivacaine (124 ± 13 min vs. 286 ± 32 min) positions lidocaine as the optimal choice for ambulatory procedures and diagnostic nerve blocks where rapid patient discharge and minimal residual motor impairment are priorities [2].

Ophthalmic Topical Anesthesia: Phacoemulsification Cataract Surgery

Evidence from a randomized trial demonstrates that 2% lidocaine gel provides superior analgesia (median pain score 1 vs. 3) compared to 0.5% tetracaine drops, supporting its procurement for cataract surgery suites [3]. The gel formulation's prolonged corneal contact time enhances patient comfort and reduces the need for supplemental anesthesia.

Research Reference Standard for Local Anesthetic Potency and Toxicity Studies

Lidocaine (CAS 91484-71-8) serves as a benchmark comparator in preclinical and clinical studies of novel local anesthetics due to its well-characterized potency ratios: 4.1-fold lower motor block potency than bupivacaine (intrathecal) [4], and 5.7-fold lower analgesic potency (epidural) [5]. Its intermediate lipophilicity (LogP 2.66) and pKa (7.9) provide a reference point for structure-activity relationship investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lidocaine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.